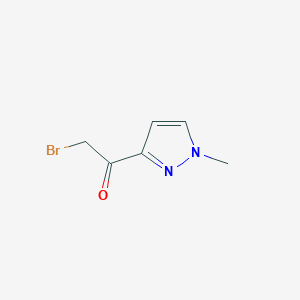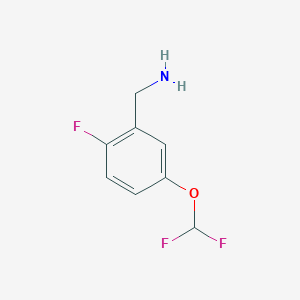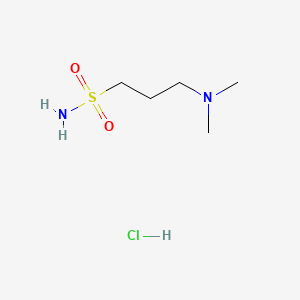
2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the bromination of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation can convert the compound to 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-thiol.
Reduction: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.
Oxidation: 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanoic acid.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
- 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
- 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
Uniqueness
2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is unique due to the position of the bromine atom and the specific substitution pattern on the pyrazole ring. This structural uniqueness can lead to different reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C6H7BrN2O |
|---|---|
Molekulargewicht |
203.04 g/mol |
IUPAC-Name |
2-bromo-1-(1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-5(8-9)6(10)4-7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
XPRPNECDGHWSCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)


![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)






